molecular formula C14H14ClNO3 B11605850 (4E)-4-(5-chloro-2-propoxybenzylidene)-3-methylisoxazol-5(4H)-one

(4E)-4-(5-chloro-2-propoxybenzylidene)-3-methylisoxazol-5(4H)-one

Cat. No.: B11605850
M. Wt: 279.72 g/mol
InChI Key: SRLAMYKRTPCXHO-XYOKQWHBSA-N
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Description

(4E)-4-[(5-Chloro-2-propoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted phenyl ring, a propoxy group, and an oxazolone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(5-Chloro-2-propoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-propoxybenzaldehyde with a suitable reagent to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization in the presence of a base to form the oxazolone ring.

    Final Product Formation: The final step involves the condensation of the intermediate with a methyl group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

    Use of Catalysts: Employing catalysts to enhance the reaction rate and efficiency.

    Purification Techniques: Utilizing purification methods such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(5-Chloro-2-propoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the compound.

    Reduction Products: Reduced forms with altered functional groups.

    Substitution Products: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

    Catalysis: It can be used as a catalyst or catalyst precursor in certain chemical reactions.

Biology

    Biochemical Studies: The compound is used in biochemical research to study its interactions with biological molecules.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing new therapeutic agents.

    Pharmacological Research: It is studied for its potential pharmacological effects and mechanisms of action.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may have applications in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of (4E)-4-[(5-Chloro-2-propoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(5-Bromo-2-propoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one
  • (4E)-4-[(5-Methoxy-2-propoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one
  • (4E)-4-[(5-Fluoro-2-propoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one

Uniqueness

The uniqueness of (4E)-4-[(5-Chloro-2-propoxyphenyl)methylidene]-3-methyl-4,5-dihydro-1,2-oxazol-5-one lies in its specific chloro and propoxy substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

(4E)-4-[(5-chloro-2-propoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C14H14ClNO3/c1-3-6-18-13-5-4-11(15)7-10(13)8-12-9(2)16-19-14(12)17/h4-5,7-8H,3,6H2,1-2H3/b12-8+

InChI Key

SRLAMYKRTPCXHO-XYOKQWHBSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)Cl)/C=C/2\C(=NOC2=O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)C=C2C(=NOC2=O)C

solubility

29.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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